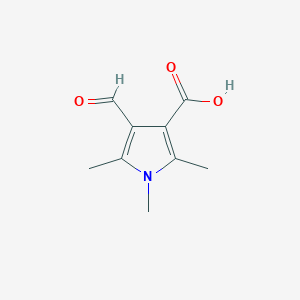
(6-oxo-3-pyridin-3-ylpyridazin-1(6{H})-yl)acetic acid
Übersicht
Beschreibung
(6-oxo-3-pyridin-3-ylpyridazin-1(6{H})-yl)acetic acid, also known as OPAA, is a chemical compound that has generated interest in the scientific community due to its potential applications in biochemistry and medicine. OPAA is a pyridazinone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in numerous studies.
Wirkmechanismus
(6-oxo-3-pyridin-3-ylpyridazin-1(6{H})-yl)acetic acid is believed to inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing the substrate from binding. This results in a decrease in enzyme activity and an increase in the concentration of the substrate.
Biochemical and physiological effects:
(6-oxo-3-pyridin-3-ylpyridazin-1(6{H})-yl)acetic acid has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit enzyme activity, while in vivo studies have shown that it can improve cognitive function and reduce oxidative stress. (6-oxo-3-pyridin-3-ylpyridazin-1(6{H})-yl)acetic acid has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (6-oxo-3-pyridin-3-ylpyridazin-1(6{H})-yl)acetic acid in lab experiments include its ability to selectively inhibit enzyme activity, its low toxicity, and its potential applications in the treatment of neurodegenerative diseases. However, the limitations include the need for further studies to determine its safety and efficacy in humans, as well as the need for more efficient methods of synthesis.
Zukünftige Richtungen
Future research on (6-oxo-3-pyridin-3-ylpyridazin-1(6{H})-yl)acetic acid could focus on its potential applications in the treatment of neurodegenerative diseases, as well as its use as a tool for studying enzyme activity. Other areas of research could include the development of more efficient methods of synthesis and the investigation of its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
(6-oxo-3-pyridin-3-ylpyridazin-1(6{H})-yl)acetic acid has been studied for its potential applications in biochemistry and medicine. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in the nervous system, and their inhibition has been linked to the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-4-3-9(8-2-1-5-12-6-8)13-14(10)7-11(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZCXTVWAHKWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-oxo-3-pyridin-3-ylpyridazin-1(6{H})-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



(propan-2-yl)amine](/img/structure/B1387362.png)
![N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B1387364.png)


![ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate](/img/structure/B1387368.png)
![(8-Nitro-1-oxo-1,2,3,4-tetrahydropyrazino-[1,2-a]indol-4-yl)acetic acid](/img/structure/B1387372.png)
![2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine](/img/structure/B1387374.png)
![2-(1,4-Diazepan-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B1387376.png)




![Ethyl 4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoate](/img/structure/B1387384.png)
